3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5S/c1-15(18,9-11-4-3-7-22-11)10-17-23(19,20)12-5-6-14(21-2)13(16)8-12/h3-8,17-18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSJHLSYOKPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide (CAS Number: 1795441-98-3) is a synthetic organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its efficacy against different biological targets, including cancer cells and microbial pathogens.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₈ClN₃O₄S
- Molecular Weight : 343.84 g/mol
The presence of a chloro group, a furan ring, and a sulfonamide moiety contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial effects. Below is a summary of key findings from diverse studies.
Anticancer Activity
- Mechanism of Action : The compound has shown potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Case Study : A study published in Pharmaceutical Research examined the compound's effectiveness in inhibiting tumor growth in xenograft models. The results indicated significant tumor size reduction compared to control groups, supporting its potential as a therapeutic agent for cancer treatment.
Antimicrobial Activity
- Antibacterial Effects : The compound has been evaluated for its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
- Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, although detailed mechanistic studies are still ongoing.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chemical structure can significantly influence biological activity. For example, altering substituents on the furan ring or modifying the sulfonamide group may enhance potency or selectivity against specific targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Sulfonamide vs.
- Furan Moieties : Both the target compound and LGH00045 incorporate furan groups, which are associated with π-π stacking interactions in enzyme active sites . Cyprofuram’s tetrahydrofuran ring may reduce reactivity but improve metabolic stability .
- Hydroxyl Group : The 2-hydroxy-2-methylpropyl substituent in the target compound likely increases hydrophilicity, contrasting with the lipophilic cyclopropane in cyprofuram .
Table 2: Comparative Bioactivity Profiles
Key Observations :
- Cyprofuram’s fungicidal activity highlights the role of chloro-furan hybrids in agrochemicals, though the target compound’s hydroxyl group may redirect its application to pharmaceuticals .
Physicochemical Properties
Table 3: Spectroscopic and Physical Data Comparison
Preparation Methods
Synthetic Routes
NH$$_4$$I-Mediated Amination of Sodium Sulfinates
The most efficient and scalable method for synthesizing this compound involves the NH$$_4$$I-mediated reaction between sodium 3-chloro-4-methoxybenzenesulfinate and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine. This approach avoids traditional sulfonyl chloride intermediates, leveraging instead a radical-based mechanism for sulfonamide bond formation.
Reaction Scheme :
$$
\text{Sodium sulfinate} + \text{Amine} \xrightarrow{\text{NH}4\text{I, CH}3\text{CN, 80°C}} \text{Sulfonamide}
$$
Key Advantages :
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity were systematically explored (Table 1):
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Tested Conditions | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | EtOAc, THF, DCM, CH$$_3$$CN | CH$$_3$$CN | 85 |
| Temperature | 25°C, 50°C, 80°C | 80°C | 85 |
| Additive | NH$$4$$Cl, KI, I$$2$$, None | NH$$_4$$I | 85 |
| Reaction Time | 6 h, 12 h, 24 h | 12 h | 85 |
Findings :
- Solvent : Acetonitrile outperformed ethyl acetate (20% yield) and THF (45% yield) due to its polar aprotic nature, which stabilizes ionic intermediates.
- Additive : NH$$_4$$I proved indispensable; reactions without it failed to proceed.
- Temperature : Lower temperatures (25°C) resulted in trace product, while exceeding 80°C led to decomposition.
Substrate Scope and Limitations
The NH$$_4$$I-mediated method accommodates diverse amines, but steric and electronic factors influence yields:
Mechanistic Insights
The reaction proceeds via a radical pathway, as evidenced by suppression of product formation in the presence of TEMPO (a radical scavenger). Proposed steps include:
- Sulfonyl Iodide Formation :
$$
\text{NaSO}2\text{Ar} + \text{NH}4\text{I} \rightarrow \text{ArSO}2\text{I} + \text{NH}3 + \text{NaI}
$$ - Radical Initiation : Thermal cleavage of the S–I bond generates sulfonyl radicals.
- Amine Coupling : The sulfonyl radical reacts with the amine to form the S–N bond, followed by hydrogen abstraction to yield the sulfonamide.
Experimental Protocol
Stepwise Procedure :
- Reagents :
- Sodium 3-chloro-4-methoxybenzenesulfinate (0.20 mmol)
- 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine (0.30 mmol)
- NH$$4$$I (0.20 mmol)
- Anhydrous CH$$3$$CN (2 mL)
- Synthesis :
Characterization Data :
Q & A
Basic: What synthetic routes are recommended for preparing 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React 4-methoxybenzenesulfonyl chloride with a furan-containing amine (e.g., 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine) under basic conditions to form the sulfonamide intermediate .
- Step 2: Introduce the chloro group via chlorination agents like thionyl chloride, optimizing temperature (0–25°C) and solvent choice (e.g., dichloromethane) to minimize side reactions .
- Optimization: Use continuous flow reactors for scalability, and employ purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Kinetic studies can guide reagent stoichiometry adjustments to improve yield .
Basic: How is the structure and purity of this compound confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify functional groups (e.g., sulfonamide S=O at ~110 ppm in C, furan protons at 6.3–7.4 ppm in H) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 414.5) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) with UV detection (254 nm) to assess purity (>98%) .
Advanced: What experimental strategies are used to investigate its biological activity and molecular targets?
Methodological Answer:
- Enzyme Inhibition Assays: Test activity against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorogenic substrates and IC calculations .
- Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding affinity to receptors (e.g., G-protein-coupled receptors) based on sulfonamide and furan interactions .
- Cellular Assays: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) and compare with structurally similar compounds (e.g., 5-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-2-furamide) to identify SAR trends .
Advanced: How can researchers elucidate the reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites (e.g., hydroxy group) to study rate-determining steps in oxidation or substitution reactions .
- Computational Modeling: Use density functional theory (DFT, B3LYP/6-31G*) to simulate transition states for sulfonamide hydrolysis or chloro group substitution .
- Trapping Intermediates: Employ quench-flow techniques with nucleophiles (e.g., amines) to isolate and characterize reactive intermediates via LC-MS .
Advanced: How should conflicting data on biological activity or reactivity be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, temperature) and validate purity via orthogonal methods (NMR + HPLC) to rule out batch variability .
- Meta-Analysis: Compare results across structurally analogous compounds (e.g., 3-chloro-N-(2-(thiophen-2-yl)ethyl) derivatives) to identify trends in substituent effects .
- Collaborative Studies: Share samples with independent labs to confirm findings, particularly for disputed mechanisms (e.g., radical vs. ionic pathways in chlorination) .
Advanced: What approaches are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or fluorine) and test biological activity .
- 3D-QSAR Modeling: Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic properties with activity data .
- Pharmacophore Mapping: Identify critical moieties (e.g., sulfonamide’s hydrogen-bonding capacity) via site-directed mutagenesis in target proteins .
Advanced: How can analytical methods be developed for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS Validation: Optimize ionization parameters (e.g., ESI+ mode, 350°C source temperature) and quantify using deuterated internal standards (e.g., D-methoxy analogs) .
- Matrix Effects Mitigation: Use solid-phase extraction (C18 cartridges) to remove interfering substances from biological samples (e.g., plasma) .
- Limit of Detection (LOD): Establish via calibration curves (0.1–100 µg/mL) with R > 0.99 and precision (RSD < 5%) .
Advanced: What stability studies are critical for ensuring compound integrity during storage and experiments?
Methodological Answer:
- Forced Degradation: Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation products (e.g., sulfonic acid derivatives) .
- Storage Optimization: Store lyophilized samples at -80°C under argon to prevent hydrolysis of the sulfonamide group .
- Stability-Indicating Assays: Monitor purity over time using HPLC-DAD and confirm degradation pathways via MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
